3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound classified as a sulfonamide. Its molecular formula is with a molecular weight of approximately 494.6 g/mol. This compound features several significant functional groups, including sulfonamide, thiophene, and dimethoxybenzene, which are commonly associated with various biological activities and applications in medicinal chemistry .
The synthesis of 3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can be approached through several methods. One prevalent technique involves the reaction of an aryl amine with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This method allows for the formation of the sulfonamide linkage effectively.
The molecular structure of 3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can be represented using several notations:
InChI=1S/C21H22N2O6S3/c1-28-19-10-8-17(14-20(19)29-2)31(24,25)22-16-7-9-18-15(13-16)5-3-11-23(18)32(26,27)21-6-4-12-30-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)OC
The structure reveals a complex arrangement of rings and functional groups that contribute to its chemical properties and biological activity .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are often facilitated by specific catalysts and reagents that enhance yield and selectivity .
The mechanism of action for compounds like 3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide primarily involves interactions at the molecular level with biological targets:
Data from studies indicate that compounds with similar structures exhibit antimicrobial and anti-inflammatory activities .
The compound's purity is usually around 95%, which is crucial for research applications where precise measurements are required .
The applications of 3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide are diverse:
This compound exemplifies the intersection of synthetic chemistry and biological application, highlighting its importance in ongoing research efforts in medicinal chemistry and drug development .
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3